4-Bromo-2,5-dimethyl-2H-1,2,3-triazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2,5-dimethyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3/c1-3-4(5)7-8(2)6-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFQGJCDYFLYVPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(N=C1Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00727169 | |

| Record name | 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00727169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942060-54-0 | |

| Record name | 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00727169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of a Substituted Triazole

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its core physicochemical properties, explore plausible synthetic routes, analyze its chemical reactivity, and discuss its applications as a versatile building block in drug discovery and development. This document is intended for researchers, scientists, and professionals who require a deep technical understanding of this important synthetic intermediate.

The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its appeal stems from its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide bonds, which can improve pharmacokinetic properties.[3][4] The compound this compound (CAS No. 942060-54-0) emerges as a particularly valuable synthetic intermediate.[5][6] The presence of a bromine atom at the 4-position provides a reactive handle for a wide array of synthetic transformations, including nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.[7][8] This allows for the systematic and efficient generation of diverse molecular libraries, a cornerstone of modern drug discovery. This guide will elucidate the properties and reactivity that make this compound a strategic tool for chemical innovation.

Core Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of a compound is critical for its effective use in synthesis and formulation. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 942060-54-0 | [5] |

| Molecular Formula | C₄H₆BrN₃ | [5][9] |

| Molecular Weight | 176.01 g/mol | [5] |

| Exact Mass | 174.97500 Da | [9] |

| Density | 1.776 g/cm³ (Predicted) | [9] |

| Boiling Point | 244°C at 760 mmHg (Predicted) | [9] |

| Flash Point | 101.392°C (Predicted) | [9] |

| Refractive Index | 1.639 (Predicted) | [9] |

| Purity | Typically ≥95-97% | [5][10] |

| InChI Key | FFQGJCDYFLYVPU-UHFFFAOYSA-N | [5][9] |

Spectroscopic Profile (Expected):

-

¹H NMR: Two distinct singlets would be expected in the proton NMR spectrum. One singlet in the range of 2.3-2.6 ppm corresponding to the three protons of the methyl group at the C5 position. Another singlet, corresponding to the N-methyl group, would likely appear slightly downfield, perhaps in the 3.8-4.2 ppm range.

-

¹³C NMR: The spectrum should display four signals: two for the methyl carbons, and two for the triazole ring carbons (C4-Br and C5-CH₃). The carbon bearing the bromine (C4) would be expected to appear at a characteristic chemical shift.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity at m/z values corresponding to [M]⁺ and [M+2]⁺ for the ⁷⁹Br and ⁸¹Br isotopes, respectively.[11]

Synthesis and Purification: A Proposed Methodology

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from a commercially available or readily synthesized triazole precursor. The N-alkylation of a triazole ring often yields a mixture of isomers (N1 and N2 alkylation); however, steric hindrance from the adjacent methyl and bromo groups may favor alkylation at the N2 position.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 7. Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2H-Thiazolo[4,5-d][1,2,3]triazole: synthesis, functionalization, and application in scaffold-hopping - PMC [pmc.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. lab-chemicals.com [lab-chemicals.com]

- 11. PubChemLite - this compound (C4H6BrN3) [pubchemlite.lcsb.uni.lu]

- 12. 4,5-DibroMo-2-Methyl-2H-1,2,3-triazole synthesis - chemicalbook [chemicalbook.com]

4-Bromo-2,5-dimethyl-2H-1,2,3-triazole molecular weight

An In-Depth Technical Guide to 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole: Properties, Synthesis, and Applications

Introduction

The 1,2,3-triazole ring system is a cornerstone of modern medicinal chemistry, recognized for its exceptional stability, versatile synthetic handles, and ability to engage in significant biological interactions.[1][2] These five-membered heterocyclic scaffolds are prevalent in numerous FDA-approved drugs and clinical candidates, demonstrating a wide spectrum of pharmacological activities including anticancer, antifungal, and antiviral properties.[3] This guide provides a comprehensive technical overview of a specific, functionalized derivative, this compound.

As a halogenated and di-methylated triazole, this compound serves as a highly valuable building block for synthetic chemists. The bromine atom provides a reactive site for further molecular elaboration, such as cross-coupling reactions, while the methyl groups can influence solubility, metabolic stability, and steric interactions with biological targets. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the molecule's core properties, analytical characteristics, a representative synthetic pathway, and its potential applications in the broader context of pharmaceutical research.

Core Molecular Properties

A thorough understanding of a compound's fundamental physicochemical properties is the foundation of its application in research. This section details the structural and chemical identity of this compound.

Chemical Structure and Identifiers

The structural arrangement of this compound features a 1,2,3-triazole core with a bromine atom at the 4-position, a methyl group at the 5-position, and a second methyl group attached to the nitrogen at the 2-position (N2).

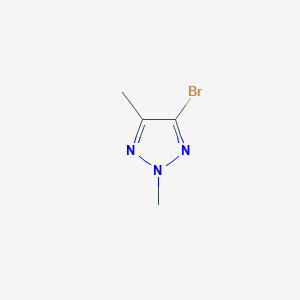

Caption: 2D Structure of this compound

Physicochemical Data Summary

The key quantitative properties of the compound are summarized below. The molecular weight is a critical parameter for stoichiometric calculations in synthesis, while properties like density and boiling point are essential for process development and safety assessments.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆BrN₃ | [4][5][6] |

| Molecular Weight | 176.017 g/mol | [4] |

| Exact Mass | 174.97500 Da | [6] |

| Monoisotopic Mass | 174.9745 Da | [5] |

| CAS Number | 942060-54-0 | [4] |

| InChIKey | FFQGJCDYFLYVPU-UHFFFAOYSA-N | [4][5][6] |

| Density | 1.776 g/cm³ | [6] |

| Boiling Point | 244 °C at 760 mmHg | [6] |

| Flash Point | 101.392 °C | [6] |

| Refractive Index | 1.639 | [6] |

Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of a synthesized compound. Mass spectrometry is a primary technique for this purpose.

Mass Spectrometry

In mass spectrometry, it is crucial to distinguish between molecular weight and exact mass. Molecular weight is the weighted average of the masses of the naturally occurring isotopes of the elements in the formula. In contrast, exact mass is calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ⁷⁹Br). The exact mass is what is measured by high-resolution mass spectrometry (HRMS) and is used to confirm the elemental composition of a molecule. For this compound, the monoisotopic mass is approximately 174.9745 Da.[5]

Predicted Mass Spectrometry Data

Computational tools can predict the mass-to-charge ratio (m/z) and collision cross-section (CCS) for different ions (adducts) that may be observed during mass spectrometry analysis. These predictions are invaluable for identifying the compound in complex mixtures.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 175.98178 | 124.3 |

| [M+Na]⁺ | 197.96372 | 139.2 |

| [M+NH₄]⁺ | 193.00832 | 146.8 |

| [M+K]⁺ | 213.93766 | 129.5 |

| [M-H]⁻ | 173.96722 | 127.8 |

| Data sourced from PubChemLite.[5] |

Synthesis and Reactivity

Rationale for Synthetic Strategy

The synthesis of substituted triazoles often involves either building the ring from acyclic precursors or functionalizing a pre-existing triazole core. A common and effective method for creating N-alkylated bromo-triazoles involves the N-alkylation of a bromo-triazole precursor. This approach is advantageous as it allows for the controlled introduction of the N-methyl group. The protocol described below is adapted from the well-documented synthesis of similar compounds, such as the methylation of 4,5-dibromo-2H-1,2,3-triazole.[7]

Representative Synthetic Protocol

Reaction: N-methylation of 4-bromo-5-methyl-2H-1,2,3-triazole.

Objective: To introduce a methyl group at the N2 position of the triazole ring to yield the target compound.

Step-by-Step Methodology:

-

Preparation: To a solution of 4-bromo-5-methyl-2H-1,2,3-triazole (1 equivalent) in a suitable aprotic solvent such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (1.5 equivalents) as a base.

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. This is a critical step to control the exothermic nature of the alkylation and to minimize potential side reactions.

-

Alkylation: Add iodomethane (CH₃I) (1.1 equivalents) dropwise to the stirred suspension. The iodomethane acts as the methylating agent.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Quenching: Upon completion, carefully quench the reaction by adding water. This dissolves the potassium salts and stops the reaction.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with an organic solvent such as ethyl acetate (3x). The organic layers contain the desired product.

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Caption: Representative workflow for the synthesis of the target compound.

Applications in Research and Drug Development

The true value of this compound lies in its potential as a versatile intermediate in the synthesis of complex, biologically active molecules.

The 1,2,3-Triazole Scaffold in Medicinal Chemistry

The triazole core is considered a "privileged" scaffold because it is present in a multitude of compounds with diverse therapeutic applications.[1] Its utility stems from several key features:

-

Metabolic Stability: The aromatic triazole ring is generally resistant to metabolic degradation.

-

Hydrogen Bonding: The nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with biological targets like enzymes and receptors.

-

Dipolar Nature: The ring possesses a significant dipole moment, influencing molecular conformation and binding.

-

Bioisostere: The triazole moiety can act as a bioisostere for other functional groups like amides or esters, helping to improve pharmacokinetic properties.[2]

These characteristics have led to the development of triazole-containing drugs for a vast range of diseases, including cancer, microbial infections, and inflammatory conditions.[1][8]

Potential Roles of this compound

This specific compound is a valuable building block for several reasons:

-

Synthetic Handle: The C-Br bond is a key site for further functionalization. It can readily participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. This allows for the attachment of diverse molecular fragments.

-

Modulation of Properties: The two methyl groups provide steric bulk and lipophilicity, which can be used to fine-tune the properties of a final drug candidate, potentially enhancing its binding affinity or improving its absorption, distribution, metabolism, and excretion (ADME) profile.

Conceptual Application Workflow

Caption: Role of the compound from building block to potential drug candidate.

Safety and Handling

While specific toxicity data for this compound is not extensively documented, it should be handled with the standard precautions for laboratory chemicals.[6]

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] Keep away from incompatible materials.

Conclusion

This compound is more than just a chemical compound defined by its molecular weight of 176.017 g/mol .[4] It represents a synthetically versatile and strategically important building block for researchers in medicinal chemistry and drug discovery. Its combination of a stable, biologically relevant triazole core, a reactive bromine handle for further elaboration, and methyl groups for property modulation makes it a valuable tool in the creation of novel molecular entities. This guide provides the foundational knowledge required for its effective synthesis, characterization, and application in the pursuit of new therapeutic agents.

References

- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. PubChemLite - this compound (C4H6BrN3) [pubchemlite.lcsb.uni.lu]

- 6. echemi.com [echemi.com]

- 7. 4,5-DibroMo-2-Methyl-2H-1,2,3-triazole synthesis - chemicalbook [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. lab-chemicals.com [lab-chemicals.com]

4-Bromo-2,5-dimethyl-2H-1,2,3-triazole synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for this compound, a heterocyclic compound of interest for applications in medicinal chemistry and materials science. The synthesis is presented as a multi-step process, beginning with the foundational construction of the triazole core, followed by regioselective N-methylation, and concluding with electrophilic bromination. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying chemical principles and rationale that govern each transformation. The described methodology is built upon established, well-documented reactions in heterocyclic chemistry, ensuring a high degree of scientific integrity and reproducibility.

Introduction and Strategic Overview

The 1,2,3-triazole scaffold is a cornerstone in modern synthetic chemistry, largely due to its stability, unique electronic properties, and its role as a bioisostere for various functional groups.[1][2] The functionalization of this core with different substituents, such as alkyl and halogen groups, allows for the fine-tuning of its physicochemical properties, making it a valuable building block for novel pharmaceuticals and advanced materials.[3] The target molecule, this compound (Molecular Formula: C₄H₆BrN₃)[4][5], incorporates a bromine atom, a common handle for further cross-coupling reactions, and two methyl groups that influence its solubility and steric profile.

A logical and efficient synthesis of this molecule is best approached through a retrosynthetic analysis, which deconstructs the target into simpler, more accessible precursors. The proposed pathway involves three key strategic steps:

-

Step I: Synthesis of 5-methyl-1H-1,2,3-triazole: Construction of the basic triazole ring with the C5-methyl group in place via a 1,3-dipolar cycloaddition reaction.

-

Step II: Regioselective N-Methylation: Installation of the N2-methyl group. This step is critical as the alkylation of NH-triazoles can yield both N1 and N2 isomers. The protocol is optimized to favor the desired 2H-regioisomer.

-

Step III: Electrophilic Bromination: Introduction of the bromine atom at the C4 position of the 2,5-dimethyl-2H-1,2,3-triazole intermediate.

This step-wise approach allows for precise control over the substitution pattern and facilitates the purification of intermediates, culminating in a high-purity final product.

Caption: Overall workflow for the synthesis of this compound.

Part I: Synthesis of 5-methyl-1H-1,2,3-triazole

Mechanistic Rationale

The formation of the 1,2,3-triazole ring is most famously achieved through the Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne.[2] While the uncatalyzed reaction requires elevated temperatures and often results in a mixture of 1,4- and 1,5-disubstituted regioisomers, the discovery of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) provides a powerful tool for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles under mild conditions.[6][7] For terminal alkynes like propyne, this reaction reliably yields the corresponding 4-substituted-1H-1,2,3-triazole. However, the reaction with propyne will yield 4-methyl-1H-1,2,3-triazole. To obtain the desired 5-methyl isomer, a ruthenium(II)-catalyzed reaction (RuAAC) is typically employed, which favors the 1,5-disubstituted product.[7] Alternatively, direct cycloaddition with an appropriate precursor can be considered. For the purpose of this guide, we will outline a general cycloaddition approach.

Experimental Protocol: Synthesis of 5-methyl-1H-1,2,3-triazole

This protocol is a representative procedure based on established cycloaddition methodologies.

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with sodium azide (1.0 eq) and a suitable solvent such as a mixture of water and t-butanol.

-

Catalyst Preparation: In a separate flask, copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.10 eq) are dissolved in water to generate the active Cu(I) catalyst in situ.

-

Reagent Addition: 1-Bromopropyne (or a similar propyne equivalent) (1.0 eq) is added to the main reaction flask, followed by the freshly prepared catalyst solution.

-

Reaction: The mixture is stirred vigorously at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting alkyne is consumed.

-

Workup and Isolation: Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield 5-methyl-1H-1,2,3-triazole.

Part II: Regioselective Synthesis of 2,5-dimethyl-2H-1,2,3-triazole

Expertise & Causality: The Challenge of Regioselectivity

The alkylation of N-unsubstituted triazoles presents a significant regioselectivity challenge. The triazole anion, formed upon deprotonation, has nucleophilic character at both N1 and N2, leading to a potential mixture of 1,5- and 2,5-dimethylated isomers. The choice of base and solvent is paramount in directing the reaction toward the desired N2-substituted product.[8] Generally, in aprotic polar solvents like N,N-dimethylformamide (DMF), the use of a carbonate base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) favors the formation of the thermodynamically more stable 2-substituted regioisomer.[9][10] This is attributed to the specific solvation effects and the nature of the ion pairing with the triazolate anion.

Experimental Protocol: N-Methylation

-

Reaction Setup: To a solution of 5-methyl-1H-1,2,3-triazole (1.0 eq) in anhydrous DMF in an oven-dried round-bottom flask, add anhydrous potassium carbonate (1.5 eq).

-

Reagent Addition: The suspension is stirred at room temperature, and iodomethane (1.1 eq) is added dropwise via a syringe.

-

Reaction: The reaction mixture is stirred at room temperature (or gently heated to 40-50 °C if necessary) and monitored by TLC or GC-MS.

-

Workup: After the reaction is complete (typically 4-12 hours), the mixture is poured into cold water and extracted multiple times with diethyl ether or ethyl acetate.

-

Purification: The combined organic extracts are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The resulting crude oil is purified by silica gel chromatography to separate the desired 2,5-dimethyl-2H-1,2,3-triazole from the minor 1,5-dimethyl isomer and any unreacted starting material.

Data Presentation: Reaction Parameters for N-Methylation

| Parameter | Value | Purpose / Rationale |

| Starting Material | 5-methyl-1H-1,2,3-triazole | Triazole core for methylation |

| Reagent | Iodomethane (CH₃I) | Methyl group source |

| Base | Potassium Carbonate (K₂CO₃) | Deprotonates the triazole NH |

| Solvent | DMF (anhydrous) | Aprotic polar solvent favoring N2-alkylation |

| Temperature | Room Temperature to 50 °C | Provides sufficient energy for reaction |

| Reaction Time | 4 - 12 hours | Monitored by TLC/GC-MS for completion |

| Stoichiometry | 1.1 eq CH₃I, 1.5 eq K₂CO₃ | Slight excess of reagents to drive reaction |

| Expected Yield | 60-85% (for the N2 isomer) | Based on similar literature preparations[10] |

Part III: Synthesis of this compound

Mechanistic Insights: Electrophilic Aromatic Substitution

The 2,5-dimethyl-2H-1,2,3-triazole ring is sufficiently electron-rich to undergo electrophilic aromatic substitution. The only available position for substitution is C4, making the bromination highly regioselective. N-Bromosuccinimide (NBS) is an effective and convenient source of electrophilic bromine (Br⁺) for the halogenation of electron-rich heterocycles.[11] The reaction typically proceeds under mild conditions, often in a polar aprotic solvent.

Experimental Protocol: Bromination

-

Reaction Setup: Dissolve 2,5-dimethyl-2H-1,2,3-triazole (1.0 eq) in a suitable solvent such as acetonitrile or chloroform in a round-bottom flask protected from light.

-

Reagent Addition: Add N-bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature. A slight exotherm may be observed.

-

Reaction: Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by TLC for the disappearance of the starting material.

-

Workup and Isolation: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in diethyl ether, and the solution is washed with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.

-

Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product, this compound, can be purified by column chromatography or recrystallization if necessary.

Data Presentation: Reaction Parameters for Bromination

| Parameter | Value | Purpose / Rationale |

| Starting Material | 2,5-dimethyl-2H-1,2,3-triazole | Substrate for bromination |

| Reagent | N-Bromosuccinimide (NBS) | Electrophilic bromine source |

| Solvent | Acetonitrile or Chloroform | Provides a medium for the reaction |

| Temperature | Room Temperature | Mild conditions are sufficient |

| Reaction Time | 1 - 4 hours | Typically a fast reaction |

| Stoichiometry | 1.05 eq NBS | Slight excess to ensure full conversion |

| Expected Yield | > 90% | Based on similar bromination reactions[11] |

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H NMR: The spectrum should show two distinct singlets corresponding to the N-methyl and C-methyl protons. For a similar structure, methyl protons on the triazole ring appeared as singlets in the region of 2.39–2.57 ppm.[11]

-

¹³C NMR: The spectrum will confirm the presence of four unique carbon atoms.

-

Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak should correspond to the calculated molecular weight of 176.017 g/mol .[4]

-

Infrared (IR) Spectroscopy: Characteristic peaks for C-N and C=N stretching within the triazole ring would be expected.

Conclusion

This guide details a logical, three-step synthesis for this compound. By leveraging fundamental reactions in heterocyclic chemistry—cycloaddition, regioselective alkylation, and electrophilic halogenation—this pathway provides a reliable method for accessing this valuable chemical building block. The emphasis on understanding the mechanistic rationale behind key steps, particularly the control of regioselectivity during N-methylation, provides researchers with the necessary insights to adapt and optimize the procedure for their specific needs. The protocols and data presented herein serve as a robust foundation for the successful laboratory-scale synthesis of the target compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. PubChemLite - this compound (C4H6BrN3) [pubchemlite.lcsb.uni.lu]

- 6. 1,2,3-Triazole synthesis [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. REGIOSELECTIVE SYNTHESIS OF EITHER 1H- OR 2H-1,2,3- TRIAZOLES VIA MICHAEL ADDITION TO α,ß-UNSATURATED KETONES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2H-1,2,3-Triazole synthesis [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. arkat-usa.org [arkat-usa.org]

Introduction: The Imperative for Unambiguous Structural Verification

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical research and drug development, the precise structural elucidation of novel chemical entities is not merely a procedural step but the bedrock of scientific integrity and project progression. This compound (CAS: 942060-54-0, Molecular Formula: C₄H₆BrN₃) is a substituted triazole, a heterocyclic scaffold of significant interest due to the wide-ranging biological activities of its class.[1] The journey from synthesis to application for any such compound is critically dependent on a rigorous, multi-faceted analytical approach to confirm its identity, purity, and structure.

This guide provides a comprehensive framework for the spectroscopic characterization of this compound. We will move beyond a simple presentation of data, instead focusing on the causality behind experimental choices, the interpretation of expected results, and the self-validating protocols required to ensure trustworthiness in the data. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to build an unassailable structural proof.

| Compound Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 942060-54-0 | [2] |

| Molecular Formula | C₄H₆BrN₃ | [2][3] |

| Molecular Weight | 176.02 g/mol | [2][3] |

| Canonical SMILES | CC1=NN(N=C1Br)C | [4] |

| InChI Key | FFQGJCDYFLYVPU-UHFFFAOYSA-N | [3][4] |

Synthesis and Sample Preparation: The Foundation of Quality Data

The quality of any spectroscopic data is inextricably linked to the purity of the analyte. A plausible synthetic route for this compound involves the N-methylation of a suitable triazole precursor followed by selective bromination. A related synthesis, the methylation of 4,5-dibromo-1H-1,2,3-triazole, demonstrates the formation of both N1 and N2 isomers, necessitating careful purification and subsequent spectroscopic confirmation to identify the correct N2-methylated product.[5]

Causality in Sample Preparation: The choice of preparation method is dictated by the analytical technique. For NMR, the sample must be fully dissolved in a deuterated solvent that does not obscure analyte signals. For IR, the sample must be prepared to allow for infrared light transmission, typically by dispersing it in a transparent matrix like KBr. For MS, the sample must be prepared in a volatile solvent compatible with the ionization source.

Protocol: Sample Preparation

-

NMR Sample:

-

Accurately weigh 5-10 mg of the purified solid.

-

Dissolve the sample in ~0.7 mL of Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). CDCl₃ is often preferred for its volatility and minimal signal overlap with typical organic molecules.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

FTIR Sample (KBr Pellet Method):

-

Thoroughly dry ~1 mg of the sample and ~100 mg of spectroscopic grade Potassium Bromide (KBr) in an oven to remove residual water.

-

Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-pressing die and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

-

HRMS Sample (ESI Method):

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a high-purity volatile solvent such as methanol or acetonitrile.

-

The solution can be directly infused into the mass spectrometer or injected via a liquid chromatography system.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the chemical environment, connectivity, and number of hydrogen and carbon atoms. For this compound, ¹H and ¹³C NMR are essential for confirming the substitution pattern.

Expertise & Experience: The structure of our target compound predicts a simple yet informative NMR spectrum. We expect two distinct methyl signals in the ¹H NMR, as they are in different chemical environments: one attached to a carbon of the triazole ring (C5-CH₃) and the other directly to a nitrogen (N2-CH₃). The absence of any other proton signals is a key confirmation point. ¹³C NMR will verify the presence of four unique carbon atoms.

Expected NMR Data and Interpretation

| ¹H NMR (Predicted) | Expected Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Signal 1 | ~ 4.1 - 4.3 | Singlet | 3H | N-CH₃ |

| Signal 2 | ~ 2.4 - 2.6 | Singlet | 3H | C-CH₃ |

-

Justification: The N-CH₃ protons are expected to be significantly downfield due to the direct attachment to the electronegative nitrogen atom within the aromatic triazole ring. The C-CH₃ protons are further shielded and will appear upfield. The singlet multiplicity for both confirms the absence of adjacent protons.

| ¹³C NMR (Predicted) | Expected Shift (δ, ppm) | Assignment |

| Signal 1 | ~ 145 - 150 | C5-CH₃ |

| Signal 2 | ~ 130 - 135 | C4-Br |

| Signal 3 | ~ 40 - 45 | N-CH₃ |

| Signal 4 | ~ 10 - 15 | C-CH₃ |

-

Justification: The chemical shifts of triazole ring carbons are distinctive.[1] The carbon bearing the bromine (C4) will be deshielded, but less so than the carbon attached to the methyl group (C5). The two methyl carbons will be in the typical aliphatic region, with the N-CH₃ appearing further downfield than the C-CH₃.

Workflow for NMR Data Acquisition and Analysis

References

- 1. Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. PubChemLite - this compound (C4H6BrN3) [pubchemlite.lcsb.uni.lu]

- 5. 4,5-DibroMo-2-Methyl-2H-1,2,3-triazole synthesis - chemicalbook [chemicalbook.com]

1H NMR spectrum of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound, a substituted heterocyclic compound of interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the molecule's structural characterization. We will cover the foundational principles of ¹H NMR spectroscopy, a detailed prediction and interpretation of the spectrum, a validated experimental protocol for data acquisition, and the synthetic context of the target molecule. The guide emphasizes the causal logic behind spectral features and experimental design, ensuring scientific integrity and practical utility.

Introduction: The Imperative for Structural Elucidation

In the landscape of modern chemical research, particularly in drug discovery and materials science, the unambiguous determination of molecular structure is paramount. This compound (Molecular Formula: C₄H₆BrN₃) is a member of the triazole family, a class of heterocycles renowned for its wide range of biological activities and applications as building blocks in complex syntheses.[1] The precise arrangement of its substituents—a bromine atom and two distinct methyl groups on the triazole core—governs its chemical reactivity and biological function.

Nuclear Magnetic Resonance (NMR) spectroscopy serves as the gold standard for the structural elucidation of small organic molecules in solution.[2][3] Its ability to provide detailed information about the chemical environment, connectivity, and relative abundance of protons (¹H nuclei) within a molecule is unparalleled. This guide will deconstruct the ¹H NMR spectrum of this compound, providing a predictive analysis grounded in spectroscopic theory and empirical data. We will explore not just what the spectrum looks like, but why it manifests in a specific manner, thereby empowering researchers to confidently identify and characterize this and related molecular scaffolds.

Synthetic Context: Formation of the Triazole Scaffold

While this guide focuses on spectroscopic analysis, understanding the molecule's synthesis provides valuable context. The formation of substituted 1,2,3-triazoles can be achieved through various synthetic routes.[1] The synthesis of this compound would likely involve a multi-step process featuring two key transformations: halogenation and N-alkylation of a triazole precursor.

A plausible pathway could involve the bromination of a pre-formed dimethyl-triazole or the methylation of a bromo-methyl-triazole. For instance, procedures exist for the methylation of related dibromo-1H-1,2,3-triazoles using reagents like iodomethane in the presence of a base, which can lead to a mixture of N-alkylated isomers.[4] Facile methods for the direct halogenation of triazole rings are also well-documented, employing reagents such as N-halosuccinimides (NXS).[5] The specific isomer, 2,5-dimethyl, would be isolated and purified from the reaction mixture, with NMR spectroscopy being the critical tool to confirm the final structure and regiochemistry.

Core Principles of ¹H NMR Spectroscopy

A ¹H NMR experiment probes the hydrogen nuclei within a molecule. When placed in a strong magnetic field, these nuclei can exist in different energy states. The absorption of radiofrequency energy causes transitions between these states, and the precise frequency required for this resonance is exquisitely sensitive to the local electronic environment of each proton.[6]

-

Chemical Shift (δ): This is the fundamental parameter in ¹H NMR, indicating the location of a signal along the x-axis, measured in parts per million (ppm).[6] The chemical shift is influenced by shielding and deshielding effects from nearby atoms and functional groups. Electron-withdrawing groups (like the triazole ring and bromine) tend to "deshield" nearby protons, shifting their signals to a higher ppm value (downfield). The scale is typically referenced to tetramethylsilane (TMS) at 0 ppm.[6]

-

Integration: The area under an NMR signal is directly proportional to the number of protons generating that signal.[6] This provides a quantitative ratio of the different types of protons in the molecule.

-

Signal Splitting (Multiplicity): Spin-spin coupling between non-equivalent protons on adjacent carbons causes signals to split into multiple peaks (e.g., doublet, triplet). The multiplicity is described by the 'n+1' rule. For this compound, no such coupling is expected between the key proton groups, leading to simple, unsplit signals.

Predicted ¹H NMR Spectrum of this compound

A rigorous analysis of the molecular structure allows for a confident prediction of its ¹H NMR spectrum.

Molecular Structure and Proton Environments

The structure of this compound contains two distinct sets of protons that are chemically non-equivalent.

Caption: Molecular structure of this compound.

-

N-CH₃ Protons (Red): The three protons of the methyl group attached to the nitrogen at position 2 (N2).

-

C-CH₃ Protons (Blue): The three protons of the methyl group attached to the carbon at position 5 (C5).

Since these two methyl groups are in different chemical environments, they will produce two distinct signals in the ¹H NMR spectrum.

Spectral Data Prediction

Based on established principles and data from related heterocyclic systems, we can predict the key features of the spectrum.[7][8]

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift |

| N-CH₃ | ~ 4.1 - 4.3 | Singlet | 3H | The methyl group is directly attached to a nitrogen atom within the electron-deficient triazole ring. This N-alkylation results in significant deshielding, shifting the signal substantially downfield. |

| C-CH₃ | ~ 2.5 - 2.7 | Singlet | 3H | This methyl group is attached to a carbon atom of the triazole ring. While still deshielded by the ring's aromatic character and the adjacent bromine, the effect is less pronounced than for the N-CH₃ group, resulting in a more upfield position. |

Summary of Predictions:

-

Number of Signals: Two.

-

Multiplicity: Both signals will be singlets, as there are no adjacent, non-equivalent protons for coupling.

-

Integration Ratio: The integrated area of the N-CH₃ signal to the C-CH₃ signal will be 1:1 (or 3:3).

Experimental Protocol for ¹H NMR Data Acquisition

Adherence to a rigorous experimental protocol is essential for acquiring high-quality, reproducible NMR data. The following steps represent a self-validating system for the analysis of small organic molecules.

Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.

Step-by-Step Methodology

-

Sample Preparation: a. Accurately weigh approximately 5-25 mg of purified this compound. b. Select an appropriate deuterated solvent (e.g., Chloroform-d, CDCl₃) in which the compound is soluble. The use of deuterated solvents prevents large solvent signals from obscuring the analyte peaks.[6] c. Dissolve the sample in approximately 0.6-0.7 mL of the solvent in a clean vial. d. To ensure magnetic field homogeneity, remove any suspended solid particles by filtering the solution through a small plug of glass wool packed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. e. Ensure the final sample height in the tube is adequate for the spectrometer, typically around 4-5 cm. Cap the tube securely.

-

Data Acquisition: a. Insert the NMR tube into the spectrometer's spinner and place it in the magnet. b. Lock the field frequency onto the deuterium signal of the solvent. c. Shim the magnetic field to optimize its homogeneity, which is crucial for achieving sharp, well-resolved spectral lines. d. Set up the ¹H acquisition experiment using standard parameters. A typical experiment might involve 8 to 16 scans with a relaxation delay of 1-2 seconds. e. Initiate the acquisition to obtain the Free Induction Decay (FID) signal.

-

Data Processing: a. Apply a Fourier transform to the FID to convert the time-domain signal into the frequency-domain spectrum. b. Carefully phase the spectrum to ensure all peaks are in the pure absorption mode (positive and symmetrical). c. Apply a baseline correction to ensure the flat baseline required for accurate integration. d. Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[9] e. Integrate the signals and normalize them to obtain the relative proton ratios.

Conclusion: A Validated Spectroscopic Signature

The ¹H NMR spectrum of this compound provides a definitive spectroscopic fingerprint for its structural confirmation. The expected spectrum, characterized by two distinct singlets at approximately 4.1-4.3 ppm and 2.5-2.7 ppm with a 1:1 integration ratio, directly corresponds to the N-CH₃ and C-CH₃ groups, respectively. This signature allows for the unambiguous differentiation from other potential isomers. For further validation, advanced computational methods, such as Density Functional Theory (DFT), can be employed to calculate theoretical chemical shifts, which can then be compared against the experimental data for an even higher degree of confidence in the structural assignment.[10][11][12] This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently utilize ¹H NMR in the synthesis and characterization of this important triazole derivative.

References

- 1. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]

- 4. 4,5-DibroMo-2-Methyl-2H-1,2,3-triazole synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. scielo.br [scielo.br]

An In-depth Technical Guide to the Reactivity of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole

Introduction

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry and materials science, prized for its unique combination of electronic properties, metabolic stability, and synthetic accessibility.[1] As a bioisostere for amide bonds, it has been integrated into a multitude of pharmacologically active agents, demonstrating a broad spectrum of biological activities including anticancer, antimicrobial, and antiviral properties.[2] The functionalization of the triazole ring is key to modulating these properties, and halogenated derivatives serve as particularly versatile intermediates for diversification.

This guide provides a comprehensive technical overview of the synthesis and reactivity of a specific, yet highly valuable building block: 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole . As a Senior Application Scientist, my objective is to present not just a collection of reactions, but a logical framework for understanding why this molecule behaves as it does, enabling researchers, scientists, and drug development professionals to harness its full synthetic potential. We will explore its synthesis, its electronic nature, and its utility in key transformations such as nucleophilic substitutions and transition-metal-catalyzed cross-coupling reactions.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this compound is not widely published, its key properties can be reliably predicted or are available from chemical databases.

| Property | Value | Source |

| CAS Number | 942060-54-0 | [3][4] |

| Molecular Formula | C₄H₆BrN₃ | [5] |

| Molecular Weight | 176.01 g/mol | [6] |

| Predicted XLogP3 | 1.7 | [6] |

| Predicted Boiling Point | 244°C at 760 mmHg | [6] |

| Predicted Density | 1.776 g/cm³ | [6] |

Spectroscopic Signatures (Predicted):

-

¹H NMR: Two distinct singlets are expected in a 1:1 ratio. The N-methyl protons would likely appear around δ 4.0-4.3 ppm, while the C5-methyl protons would be further upfield, around δ 2.3-2.6 ppm.

-

¹³C NMR: Four signals are anticipated: one for each of the two methyl carbons, and two for the triazole ring carbons (C4 and C5). The C4 carbon bearing the bromine atom would be significantly shifted compared to the C5 carbon.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity at m/z values corresponding to [M]+ and [M+2]+.

Synthesis of this compound

The synthesis of the title compound is most logically achieved through a two-step sequence starting from the commercially available 5-methyl-1H-1,2,3-triazole. This involves bromination followed by a regioselective N-methylation. The key challenge in the alkylation of NH-triazoles is controlling the site of substitution (N1 vs. N2).

The work of Wang et al. (2009) provides a critical insight: the presence of a bromine atom at the C4 position directs alkylation preferentially to the N2 position.[7][8] This is attributed to steric hindrance from the bromine atom disfavouring substitution at the adjacent N1 position. Therefore, the synthetic strategy involves initial bromination to install this directing group, followed by methylation.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-Bromo-5-methyl-1H-1,2,3-triazole

Causality: Direct bromination of the triazole ring is a standard method for installing a halogen. N-Bromosuccinimide (NBS) in a polar aprotic solvent like acetonitrile is a common and effective choice for this transformation on electron-rich heterocyclic systems.

-

To a solution of 5-methyl-1H-1,2,3-triazole (1.0 eq) in acetonitrile (10 mL/g), add N-Bromosuccinimide (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer with saturated sodium thiosulfate solution to quench any remaining bromine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to afford 4-Bromo-5-methyl-1H-1,2,3-triazole.

Step 2: Synthesis of this compound

Causality: Based on the precedent for bromo-directed N-2 alkylation, a polar aprotic solvent like DMF is chosen to facilitate the SN2 reaction, and a mild inorganic base like potassium carbonate is sufficient to deprotonate the triazole NH.[8] Running the reaction at a slightly reduced temperature can further enhance the regioselectivity.

-

Dissolve 4-Bromo-5-methyl-1H-1,2,3-triazole (1.0 eq) in anhydrous DMF (10 mL/g).

-

Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution.

-

Cool the mixture to 0 °C and add iodomethane (CH₃I, 1.2 eq) dropwise.

-

Allow the reaction to stir at room temperature for 8-12 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate) to yield this compound as the major product.

Reactivity Profile: A Versatile Synthetic Hub

The synthetic utility of this compound stems from the reactivity of the C4-Br bond. This position is amenable to a wide range of transformations, primarily nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, making it an excellent scaffold for introducing molecular diversity.

Caption: Key reaction pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond serves as an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds using palladium catalysis. This is the most powerful and widely used application for this class of compounds.

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is one of the most robust methods for forming C(sp²)-C(sp²) bonds.[9][10] This reaction is highly tolerant of various functional groups and is a mainstay in drug discovery programs. For this compound, this allows for the introduction of a wide array of aryl and heteroaryl substituents at the C4 position.

Causality: The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by transmetalation with the activated boronic acid (boronate complex) and reductive elimination to yield the coupled product and regenerate the catalyst. The choice of ligand and base is critical for an efficient reaction.[11]

Representative Protocol: Suzuki-Miyaura Coupling

-

In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a pre-catalyst system like Pd₂(dba)₃ with a suitable phosphine ligand (e.g., SPhos, XPhos).

-

Add a base, typically an aqueous solution of Na₂CO₃ (2 M, 3.0 eq) or K₃PO₄ (3.0 eq).

-

Add a solvent system, such as a mixture of dioxane and water (e.g., 4:1).

-

Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to obtain the 4-aryl-2,5-dimethyl-2H-1,2,3-triazole.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the triazole and a terminal alkyne.[12] This is an invaluable tool for introducing an alkyne handle, which can be further functionalized, or for synthesizing conjugated systems.

Causality: This reaction typically requires a dual catalytic system: a palladium(0) species and a copper(I) co-catalyst (e.g., CuI).[13] The palladium catalyst activates the C-Br bond, while the copper co-catalyst forms a copper acetylide, which facilitates the transmetalation step. A base, usually an amine like triethylamine or diisopropylethylamine, is required to deprotonate the terminal alkyne.

Representative Protocol: Sonogashira Coupling

-

To a solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent like THF or DMF, add PdCl₂(PPh₃)₂ (2-5 mol%) and CuI (4-10 mol%).

-

Add an amine base, such as triethylamine (Et₃N, 2.0-3.0 eq).

-

Degas the mixture with an inert gas.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

-

Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues.

-

Concentrate the filtrate and purify the crude product by column chromatography.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][14] This allows for the direct installation of primary or secondary amines at the C4 position of the triazole ring, a crucial transformation for accessing many pharmacophores.

Causality: The reaction mechanism is similar to other cross-couplings, involving oxidative addition, coordination of the amine, deprotonation by a strong base (e.g., sodium tert-butoxide), and reductive elimination.[15] The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step and prevent catalyst deactivation, especially with challenging substrates like amino-heterocycles.[16]

Representative Protocol: Buchwald-Hartwig Amination

-

Charge a reaction tube with a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., BINAP or a Josiphos-type ligand, 4-5 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4 eq).

-

Add this compound (1.0 eq) and the desired amine (1.2 eq).

-

Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

-

Seal the tube and heat to 80-110 °C for 12-24 hours.

-

Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

-

Dry, concentrate, and purify the product by column chromatography.

Nucleophilic Aromatic Substitution (SNA_r)

While less common than cross-coupling for this type of heterocycle, the C4-Br bond can potentially undergo nucleophilic aromatic substitution (SNA_r) with strong nucleophiles, particularly if the triazole ring is sufficiently electron-deficient. However, given the presence of two electron-donating methyl groups, this pathway is generally less favorable than palladium-catalyzed routes. The reaction would be most feasible with potent nucleophiles like alkoxides or thiolates under forcing conditions.

Applications in Drug Discovery and Materials Science

The ability to easily diversify the C4 position of the 2,5-dimethyl-2H-1,2,3-triazole core makes this building block exceptionally valuable.

-

In Drug Discovery: By using Suzuki and Buchwald-Hartwig reactions, complex molecular architectures can be rapidly assembled. The triazole core acts as a rigid scaffold, presenting the C4 and C5 substituents in a well-defined spatial orientation for interaction with biological targets. Methylated 1,2,3-triazoles have been investigated as N-acetyl-lysine mimetics for BET bromodomain inhibitors, highlighting the therapeutic relevance of this core structure.[17]

-

In Materials Science: The Sonogashira coupling allows for the creation of extended π-conjugated systems incorporating the triazole unit. Such materials are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where the electronic properties of the heterocyclic core can be fine-tuned.

Conclusion

This compound is a strategically important synthetic intermediate. Its synthesis, achievable through a regioselective N-methylation directed by the C4-bromo substituent, provides access to a versatile platform for chemical diversification. The C4-Br bond is not merely a placeholder but an active participant in a host of high-yield, functional-group-tolerant transformations, most notably palladium-catalyzed cross-coupling reactions. An understanding of the principles governing its reactivity—steric direction in synthesis and the mechanics of catalytic cycles—empowers chemists to efficiently construct novel molecules for applications spanning from life-saving pharmaceuticals to advanced functional materials.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. PubChemLite - this compound (C4H6BrN3) [pubchemlite.lcsb.uni.lu]

- 6. echemi.com [echemi.com]

- 7. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 17. 4-Methyl-1,2,3-Triazoles as N-Acetyl-Lysine Mimics Afford Potent BET Bromodomain Inhibitors with Improved Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

Stability and storage of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole

An In-depth Technical Guide to the Stability and Storage of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the critical aspects of stability and storage for this compound, a heterocyclic compound of interest to researchers and professionals in drug development. While specific empirical stability data for this compound is not extensively published, this document synthesizes information from analogous structures and established principles of chemical stability to offer expert guidance. The guide covers the compound's physicochemical properties, potential degradation pathways, recommended storage and handling procedures, and detailed protocols for empirical stability assessment. The methodologies are designed to be self-validating, empowering researchers to generate robust data for their specific applications.

Introduction

The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry, valued for its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding.[1][2] this compound, as a substituted derivative, presents a versatile scaffold for the synthesis of novel chemical entities. The bromine atom, in particular, serves as a valuable synthetic handle for further molecular elaboration through various cross-coupling reactions. Understanding the stability of this compound is paramount for ensuring the integrity of research data, the quality of synthesized materials, and the safety of laboratory personnel.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of this compound is the first step in developing appropriate storage and handling strategies.

| Property | Value | Reference |

| CAS Number | 942060-54-0 | [3] |

| Molecular Formula | C₄H₆BrN₃ | [3][4] |

| Molecular Weight | 176.01454 g/mol | [3] |

| Appearance | Data not available, likely a solid | [4] |

| Boiling Point | 244°C at 760 mmHg | [3] |

| Density | 1.776 g/cm³ | [3] |

| Flash Point | 101.392°C | [3] |

| InChI Key | FFQGJCDYFLYVPU-UHFFFAOYSA-N | [4][5] |

Scope and Purpose

This guide is intended to be a practical resource for laboratory scientists. It aims to:

-

Provide a scientifically grounded understanding of the potential stability challenges associated with this compound.

-

Offer clear, actionable recommendations for its proper storage and handling.

-

Equip researchers with robust experimental protocols to empirically determine the stability of this compound under their specific laboratory conditions.

Chemical Stability Profile

While specific stability data for this compound is limited in published literature, a detailed analysis of its structure allows for the formulation of scientifically sound hypotheses regarding its stability profile. The triazole ring itself is known for its aromaticity and stability under a range of conditions.[2] However, the substituents play a crucial role in the overall reactivity and potential degradation of the molecule.

Potential Degradation Pathways

The following are hypothesized degradation pathways based on the chemical nature of substituted triazoles and brominated aromatic compounds. Empirical testing is essential to confirm these pathways for this compound.

-

Hydrolytic Degradation: While the triazole ring is generally stable to hydrolysis, extreme pH conditions (strong acids or bases) at elevated temperatures could potentially lead to ring opening or other degradative reactions.[6] The C-Br bond may also be susceptible to nucleophilic substitution by water or hydroxide ions, particularly under harsh conditions.

-

Photodegradation: Aromatic and heterocyclic compounds can be susceptible to degradation upon exposure to UV or visible light.[7] Photolytic cleavage of the C-Br bond is a known reaction for brominated aromatic compounds and could lead to the formation of radical species and subsequent degradation products.

-

Thermal Degradation: Triazole derivatives can exhibit high thermal stability.[8][9] However, at elevated temperatures, decomposition is likely to occur, potentially initiated by the cleavage of the weakest bonds in the molecule, such as the N-N or C-Br bonds.[10]

-

Oxidative Degradation: Strong oxidizing agents could potentially react with the triazole ring or the methyl substituents. The presence of the electron-withdrawing bromine atom may influence the susceptibility of the ring to oxidation.

Incompatibilities

To maintain the integrity of this compound, it is crucial to avoid contact with incompatible materials. Based on the general reactivity of similar compounds, the following should be avoided:

-

Strong oxidizing agents

-

Strong acids and bases (especially at elevated temperatures)

Recommended Storage and Handling

Proper storage and handling are critical for preserving the purity and stability of this compound. The following recommendations are based on best practices for handling fine chemicals and air-sensitive compounds.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8°C) is recommended for long-term storage.[11] | Reduces the rate of potential thermal degradation and other chemical reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[11] | Minimizes exposure to atmospheric moisture and oxygen, which could contribute to hydrolytic and oxidative degradation. |

| Light Exposure | Protect from light by using an amber vial or by storing the container in a dark place.[12] | Prevents potential photodegradation. |

| Container | Keep in a tightly sealed, original container.[12][13][14] | Prevents contamination and exposure to the atmosphere. |

Safe Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[13][14]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[3][12]

-

Spill Management: In case of a spill, avoid generating dust. Use dry clean-up procedures and place the material in a sealed container for disposal.[12]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[12]

Experimental Assessment of Stability

Given the limited published stability data, it is imperative for researchers to perform their own stability assessments, particularly when the compound is to be used in sensitive applications or formulated into a final product.

Protocol for a Forced Degradation Study

A forced degradation study is designed to intentionally degrade the compound under stressed conditions to rapidly identify potential degradation pathways and develop stability-indicating analytical methods.

Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.

Methodology Workflow:

References

- 1. 2H-Thiazolo[4,5-d][1,2,3]triazole: synthesis, functionalization, and application in scaffold-hopping - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. echemi.com [echemi.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. PubChemLite - this compound (C4H6BrN3) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. lab-chemicals.com [lab-chemicals.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. chemicalbook.com [chemicalbook.com]

- 14. echemi.com [echemi.com]

A Comprehensive Technical Guide to 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole for Researchers and Drug Development Professionals

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals interested in the procurement and application of 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole. This versatile heterocyclic compound is a valuable building block in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. This document provides a detailed overview of its commercial availability, synthesis, chemical properties, and key applications, with a focus on enabling its effective use in a research and development setting.

Introduction to this compound

This compound (CAS No. 942060-54-0) is a five-membered aromatic heterocycle characterized by the presence of a bromine atom at the 4-position and methyl groups at the 2- and 5-positions.[1] This substitution pattern imparts specific chemical properties that make it a valuable intermediate in organic synthesis. The bromine atom serves as a versatile functional handle for a variety of cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The dimethyl substitution influences its solubility and steric profile, which can be strategically leveraged in the design of novel compounds. The 1,2,3-triazole core itself is a recognized "privileged scaffold" in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding, often serving as a bioisostere for amide or ester groups.[2]

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C4H6BrN3 |

| Molecular Weight | 176.01 g/mol |

| Boiling Point | 244°C at 760 mmHg |

| Density | 1.776 g/cm³ |

| Refractive Index | 1.639 |

Data sourced from various supplier specifications.[1]

Commercial Suppliers and Procurement

The reliable sourcing of high-purity starting materials is a critical first step in any research endeavor. This compound is available from a number of reputable chemical suppliers. When selecting a vendor, it is crucial to consider not only the cost but also the purity of the compound, the available quantities, and the quality of the accompanying analytical data, such as a Certificate of Analysis (CoA).

Table of Commercial Suppliers:

| Supplier | Purity | Available Quantities |

| Arctom Scientific | Varies | In-stock and larger sizes available |

| Sinfoo Biotech | Varies | Inquire for details |

| Echemi (Hangzhou Sulfuchem Material Technology Co., Ltd.) | Varies | Inquire for details[1] |

| Compound Net Biotechnology Inc. | Varies | Inquire for details[1] |

Procurement Workflow and Quality Control:

To ensure the integrity of experimental results, a rigorous quality control process for incoming materials is essential.

Caption: A workflow for supplier selection and in-house quality control of starting materials.

Synthesis of this compound

A general approach for the synthesis of related dibromo-triazoles involves the direct bromination of 1H-1,2,3-triazole.[3]

Illustrative Synthetic Protocol (Hypothetical):

Step 1: Bromination of a Triazole Precursor

A likely precursor would be 2,5-dimethyl-2H-1,2,3-triazole. The bromination could be achieved using a brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile or dichloromethane.

-

Dissolve 2,5-dimethyl-2H-1,2,3-triazole in the chosen solvent.

-

Slowly add one equivalent of NBS to the solution at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Disclaimer: This is a hypothetical protocol and would require optimization and validation in a laboratory setting.

Applications in Organic Synthesis and Drug Discovery

The synthetic utility of this compound is primarily centered around the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions. These reactions allow for the efficient formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a wide array of substituted triazole derivatives.

Key Cross-Coupling Reactions:

Caption: Major cross-coupling reactions involving this compound.

a) Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds between the triazole core and various aryl or vinyl boronic acids or esters.

General Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv.).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).

-

Heat the reaction mixture with stirring to the appropriate temperature (typically 80-110 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

b) Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the triazole and a terminal alkyne, which is useful for introducing linear structural elements. The Sonogashira reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[4]

General Protocol for Sonogashira Coupling:

-

In a reaction vessel under an inert atmosphere, dissolve this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) salt (e.g., CuI, 1-10 mol%) in a suitable solvent (e.g., THF or DMF).

-

Add a base, typically an amine such as triethylamine or diisopropylamine (2-3 equiv.).

-

Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

-

Work-up the reaction by filtering off the amine salt, concentrating the filtrate, and purifying the residue by column chromatography.

c) Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a key method for forming carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines onto the triazole ring.

General Protocol for Buchwald-Hartwig Amination:

-

Combine this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, 1.5-3 equiv.) in a reaction vessel.

-

Seal the vessel and establish an inert atmosphere.

-

Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture with stirring to the required temperature (typically 80-120 °C).

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction, quench with water, and extract with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Conclusion

This compound is a commercially available and highly versatile building block for synthetic and medicinal chemists. Its utility in palladium-catalyzed cross-coupling reactions provides a robust platform for the synthesis of a diverse range of functionalized triazole derivatives. By carefully selecting suppliers, implementing rigorous quality control, and applying established synthetic methodologies, researchers can effectively leverage the properties of this compound to advance their research and development objectives. The continued exploration of its reactivity and applications is expected to lead to the discovery of novel molecules with significant potential in various scientific fields.

References

Foreword: Situating 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole in Modern Chemistry

An In-depth Technical Guide to 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole